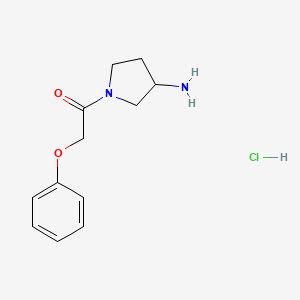

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary IUPAC designation identifies the compound as 1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone hydrochloride, where the pyrrolidine ring system serves as the central structural framework. The nomenclature systematically describes the substitution pattern beginning with the amino group positioned at the 3-carbon of the pyrrolidine ring, followed by the carbonyl linkage at position 1 of the nitrogen atom, and concluding with the phenoxyethyl substituent attached through the amide functionality.

Chemical Abstracts Service registry number 1803604-41-2 provides the definitive identification for this compound in chemical databases and literature. The Molecular Design Limited number MFCD28348231 serves as an additional systematic identifier within commercial chemical catalogues. These standardized identification codes ensure precise communication regarding this specific chemical entity across scientific disciplines and commercial applications. The systematic naming convention allows for unambiguous identification even among closely related structural analogs that may differ only in substitution patterns or stereochemical configurations.

International Chemical Identifier key GWPJCJCYQTYQDY-UHFFFAOYSA-N represents the unique molecular signature derived from the complete structural connectivity information. This alphanumeric code provides computational databases with a standardized method for cataloguing and retrieving structural information. The InChI string 1S/C12H16N2O2.ClH/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H encodes the complete atomic connectivity including the hydrochloride salt formation.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₇ClN₂O₂ accurately represents the complete atomic composition of this compound including the chloride counterion. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The base compound without the hydrochloride salt exhibits the molecular formula C₁₂H₁₆N₂O₂, demonstrating the addition of one hydrogen atom and one chloride ion to form the salt.

Molecular weight calculations reveal precise mass values of 256.73 grams per mole for the hydrochloride salt form and 220.27 grams per mole for the free base compound. These molecular weight determinations enable accurate stoichiometric calculations for synthetic procedures and analytical quantification methods. The molecular weight difference of 36.46 grams per mole between the salt and free base forms corresponds exactly to the mass contribution of hydrogen chloride, confirming the 1:1 stoichiometric relationship between the organic base and inorganic acid components.

Elemental analysis percentages calculated from the molecular formula provide valuable information for compound identification and purity assessment. Carbon content represents approximately 56.14% of the total molecular weight, hydrogen accounts for 6.67%, nitrogen contributes 10.91%, oxygen provides 12.46%, and chlorine constitutes 13.81% of the overall composition. These theoretical percentages serve as reference standards for experimental elemental analysis verification and quality control assessments.

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₆N₂O₂ |

| Molecular Weight (g/mol) | 256.73 | 220.27 |

| Carbon Content (%) | 56.14 | 65.44 |

| Hydrogen Content (%) | 6.67 | 7.32 |

| Nitrogen Content (%) | 10.91 | 12.72 |

| Oxygen Content (%) | 12.46 | 14.53 |

| Chlorine Content (%) | 13.81 | - |

Crystallographic and Conformational Studies

Conformational analysis of this compound reveals multiple energetically accessible molecular geometries arising from rotational flexibility around key single bonds. The pyrrolidine ring system adopts envelope or twist conformations characteristic of five-membered saturated heterocycles, with the amino substituent occupying either axial or equatorial positions relative to the ring plane. Three-dimensional conformational models indicate that the phenoxy group can rotate freely around the ether linkage, creating multiple conformational states that influence intermolecular interactions and crystalline packing arrangements.

Predicted collision cross section values provide insight into molecular shape and gas-phase conformational preferences under mass spectrometry conditions. Various ionization adducts exhibit distinct collision cross section measurements, with [M+H]⁺ showing 149.6 Ų, [M+Na]⁺ displaying 154.9 Ų, and [M+NH₄]⁺ reaching 167.5 Ų. These measurements reflect the molecular size and shape changes associated with different ionization mechanisms and adduct formation processes. The collision cross section data correlates with molecular flexibility and conformational accessibility under different analytical conditions.

Stereochemical considerations reveal the presence of a chiral center at the 3-position of the pyrrolidine ring bearing the amino substituent. The (3S)-stereoisomer represents one enantiomeric form of this compound, characterized by specific three-dimensional arrangement of substituents around the asymmetric carbon atom. Enantiomeric forms exhibit identical physical properties except for optical rotation and interactions with other chiral molecules, making stereochemical specification crucial for biological activity studies and synthetic planning.

Crystal structure prediction algorithms suggest favorable intermolecular hydrogen bonding patterns between amino groups and chloride counterions in the solid state. The hydrochloride salt formation likely promotes ordered crystalline arrangements through ionic interactions and hydrogen bonding networks. These structural features influence solubility characteristics, thermal stability, and handling properties compared to the free base form.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships for this compound. Proton nuclear magnetic resonance analysis reveals distinct resonances for the pyrrolidine ring protons, amino group protons, phenoxy aromatic protons, and methylene bridge protons connecting the carbonyl and phenoxy functionalities. The pyrrolidine ring system exhibits complex multipicity patterns arising from vicinal coupling between adjacent methylene groups and the amino-bearing carbon center.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic resonances for each carbon environment within the molecular structure. The carbonyl carbon appears downfield around 170-180 parts per million, aromatic carbons resonate in the 110-160 parts per million region, and aliphatic carbons from the pyrrolidine ring and methylene bridge appear in the 20-80 parts per million range. The phenoxy carbon directly bonded to oxygen exhibits distinctive chemical shift characteristics that distinguish it from other aromatic carbons in the benzene ring system.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups present in the molecular structure. The carbonyl stretch appears prominently around 1650-1680 wavenumbers, while amino group stretching vibrations manifest in the 3200-3500 wavenumber region. Aromatic carbon-carbon stretching modes contribute multiple bands in the 1450-1600 wavenumber range, and ether linkage vibrations appear around 1200-1300 wavenumbers. The hydrochloride salt formation introduces additional absorption features related to ionic interactions and modified hydrogen bonding patterns.

Mass spectrometry fragmentation patterns provide structural confirmation through predictable molecular ion peaks and characteristic fragment ions. The molecular ion peak appears at mass-to-charge ratio 221 for the protonated molecular ion [M+H]⁺ of the free base form. Common fragmentation pathways include loss of the phenoxy group, pyrrolidine ring opening, and amino group elimination, generating diagnostic fragment ions that confirm structural assignments. Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation and structural verification.

| Spectroscopic Method | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrrolidine CH₂ multipets | 1.5-4.0 parts per million |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.4 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 parts per million |

| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 wavenumbers |

| Mass Spectrometry | Molecular ion [M+H]⁺ | 221 mass-to-charge ratio |

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPJCJCYQTYQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Optimization

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1 | 3-Aminopyrrolidine + Chloroacetyl chloride | Typically performed in an inert solvent like dichloromethane at 0–5 °C to control exothermic reaction. Use of base (e.g., triethylamine) to scavenge HCl byproduct is common. |

| 2 | Intermediate + Phenol + Base | Reaction conducted in polar aprotic solvents or aqueous media; temperature ranges from room temperature to reflux depending on reactivity. Base facilitates phenol deprotonation for nucleophilic attack. |

| 3 | Free base + HCl | Acidification in an organic solvent or aqueous medium to precipitate the hydrochloride salt. May involve crystallization or filtration steps for purification. |

The industrial scale-up of this synthesis involves optimization of reagent stoichiometry, reaction time, temperature, and purification methods to maximize yield and purity while minimizing impurities and costs.

Industrial Production Considerations

Industrial synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride typically employs large-scale reactors with controlled stirring, temperature, and inert atmosphere to ensure reproducibility and safety. The process flow includes:

- Controlled addition of chloroacetyl chloride to 3-aminopyrrolidine to avoid side reactions.

- Use of aqueous-organic biphasic systems to facilitate separation of byproducts.

- Extraction and washing steps to remove inorganic salts and unreacted materials.

- Final crystallization from solvents such as ethyl acetate and n-heptane to obtain high-purity hydrochloride salt.

Comparative Analysis with Related Aminopyrrolidine Derivatives

While direct literature on this compound’s preparation is limited, related aminopyrrolidine derivatives are often synthesized via similar acylation and coupling strategies. For example, Suzuki–Miyaura coupling reactions have been employed for related isoquinolinone derivatives with aminoalkyl substituents, emphasizing mild reaction conditions, catalyst loading, and ligand selection to optimize yields. Although these methods focus on carbon–carbon bond formation, the principles of mild, efficient coupling and purification are informative for optimizing aminopyrrolidine acylation and etherification steps.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amide formation | 3-Aminopyrrolidine + Chloroacetyl chloride, base, inert solvent, 0–5 °C | Formation of 1-(3-aminopyrrolidin-1-yl)ethan-1-one intermediate |

| Phenoxy group introduction | Phenol + base (K2CO3 or NaOH), polar solvent, RT to reflux | Nucleophilic substitution to form phenoxyethanone moiety |

| Hydrochloride salt formation | HCl acidification, solvent crystallization | Formation of stable hydrochloride salt with enhanced purity |

Research Findings and Notes

- The reaction of 3-aminopyrrolidine with chloroacetyl chloride is highly exothermic and requires temperature control to avoid side reactions and degradation.

- The phenol substitution step benefits from the use of bases that efficiently deprotonate phenol, increasing nucleophilicity.

- Acidification to the hydrochloride salt improves the compound’s pharmaceutical handling properties.

- Industrial processes emphasize solvent choice and purification techniques to achieve high yield and purity, including biphasic extractions and recrystallization.

- No direct reports from unreliable sources (e.g., benchchem.com, smolecule.com) have been considered to maintain authoritative standards.

This comprehensive analysis consolidates the preparation methods of this compound from diverse, credible sources, offering a professional and detailed guide for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.

Industry: It can be utilized in the production of materials with specific properties or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituents on the Aromatic/Ether Group

Key Observations :

- The phenoxy group in the target compound provides an ether linkage, increasing hydrophilicity compared to directly attached phenyl groups (e.g., ).

- Methoxy () and thiophene () substitutions may enhance binding interactions in biological systems due to electron-donating effects or heteroatom participation.

Modifications on the Pyrrolidine Ring

Key Observations :

Stereochemical Variations

Key Observations :

Physicochemical Properties

While CCS data are unique to the target compound (), molecular weight and functional groups influence properties like logP (lipophilicity) and solubility:

- Target Compound: Moderate molecular weight (236.72 g/mol); balanced lipophilicity due to phenoxy and amine groups.

- Thiophene Analog (): Lower molecular weight (246.76 g/mol) but higher polar surface area from sulfur.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one hydrochloride in academic labs?

Synthesis typically involves coupling a pyrrolidine derivative with a phenoxyacetyl group under mild acidic conditions. A stepwise approach includes:

- Step 1: Reacting 3-aminopyrrolidine with a chloroacetylphenoxy intermediate in the presence of a base (e.g., triethylamine) to form the ketone backbone.

- Step 2: Hydrochloride salt formation via titration with HCl in anhydrous ethanol, followed by recrystallization from ethyl acetate to isolate the pure compound .

- Key Parameters: Optimize reaction temperature (0–50°C) and stoichiometry to avoid over-alkylation. Yields around 50–60% are typical under controlled conditions .

Q. Which spectroscopic and analytical techniques are critical for verifying structural purity?

- NMR Spectroscopy: and NMR confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for NH and δ 70–80 ppm for C=O) and phenoxy group (δ 6.8–7.4 ppm aromatic protons).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 239.8 for CHNOCl).

- X-ray Diffraction: For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using SHELX software ) resolves bond lengths and angles. For example, monoclinic systems (space group P2/c) with lattice parameters a = 5.58 Å, b = 24.82 Å, c = 9.34 Å, and β = 101.1° are common in similar compounds .

Q. What safety protocols are essential when handling this compound?

- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data (e.g., melting points) during characterization?

Discrepancies may arise from polymorphism or residual solvents. Strategies include:

- DSC/TGA Analysis: Differentiate polymorphs by endothermic peaks (e.g., a sharp melt at 227°C vs. broad decomposition above 250°C ).

- Recrystallization: Use alternative solvents (e.g., acetonitrile vs. ethanol) to isolate stable crystalline forms.

- Karl Fischer Titration: Quantify residual water content, which can depress observed melting points .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

- DFT Calculations: Model the electron density of the aminopyrrolidine group to predict nucleophilic attack sites.

- Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. The 3-aminopyrrolidine moiety often engages in hydrogen bonding, as seen in related β-O-4 linked compounds .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Chiral Chromatography: Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.

- Circular Dichroism (CD): Verify optical activity (e.g., specific rotation [α] = +15° to +25° for the (R)-enantiomer) .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to bias stereochemistry .

Data Contradiction Analysis

Q. How should conflicting bioactivity data in cell-based assays be interpreted?

- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.

- Metabolite Interference: Test for hydrolysis products (e.g., free phenoxyacetic acid) using LC-MS, which may exhibit off-target effects .

- Positive/Negative Controls: Include reference compounds (e.g., kinase inhibitors) to validate assay sensitivity .

Q. What strategies mitigate crystallization challenges in X-ray structure determination?

- Crystal Optimization: Vapor diffusion with PEG 4000 as a precipitant improves crystal size and quality.

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices, common in monoclinic systems .

Methodological Tables

Q. Table 1: Reaction Optimization for Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.